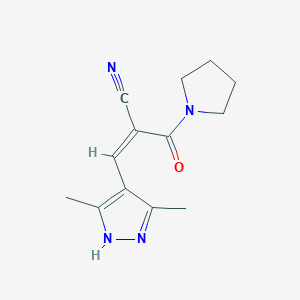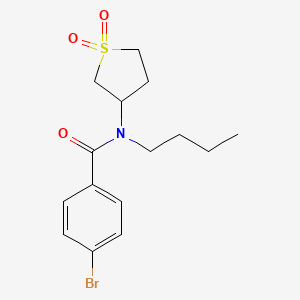
4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from commercially available raw materials. For instance, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide was achieved through a series of reactions including ring closure, reduction, and acylation, yielding the final product in over 30% overall yield . Similarly, the synthesis of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives and their metal complexes was carried out, with characterization confirming the formation of the desired products . These studies demonstrate the feasibility of synthesizing complex benzamide derivatives through careful selection of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined, revealing a monoclinic space group and the presence of a strong intramolecular hydrogen bond . The crystal structure of another related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was also established, showing a monoclinic system with specific unit cell dimensions and the involvement of hydrogen bonds and intermolecular interactions in the supramolecular packing array . These findings provide valuable information on the three-dimensional arrangement of atoms in the crystal lattice, which is crucial for understanding the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by their molecular structure. The presence of substituents such as bromo, butoxy, and carbamothioyl groups can affect the electron density and steric hindrance around the amide functionality, which in turn can influence the course of chemical reactions. For instance, the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives involved an aldol condensation reaction, highlighting the reactivity of the bromomethyl group . The formation of metal complexes with Cu(II) and Ni(II) from 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives also indicates the ability of these compounds to act as ligands and coordinate with metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The spectroscopic characterization, including IR, NMR, and mass spectrometry, provides insights into the functional groups present and their chemical environment . The crystallographic data reveal the solid-state arrangement and potential intermolecular interactions, which can affect properties such as solubility, melting point, and stability . Additionally, the evaluation of antimicrobial activity of some derivatives indicates that these compounds can exhibit significant biological properties, which may be harnessed for pharmaceutical applications .
Applications De Recherche Scientifique
Synthetic Protocols in Molecular Electronics
4-Bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide and related aryl bromides serve as useful building blocks for thiol end-capped molecular wires. These compounds are essential in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial in the development of molecular electronics (Stuhr-Hansen et al., 2005).
Synthesis of Ortho-linked Polyamides
This chemical is involved in the synthesis of compounds like 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene, which are used in creating polyamides with flexible main-chain ether linkages. These polyamides show high thermal stability and are used in materials science for creating noncrystalline, soluble polymers that form transparent, flexible films (Hsiao et al., 2000).
Palladium-Catalyzed Electrochemical C-H Bromination
The compound is synthesized using palladium-catalyzed electrochemical C-H bromination, which is a method that avoids the use of chemical oxidants and provides an alternative method for the synthesis of aryl bromides (Yang et al., 2019).
Synthesis of Ni(II) and Cu(II) Complexes
4-Bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide derivatives are used to synthesize Ni(II) and Cu(II) complexes, which are characterized by their molecular structures and have potential applications in coordination chemistry (Binzet et al., 2009).
Detection of Thiophenols
This compound is used in the design of fluorescent probes for detecting thiophenols over aliphatic thiols, which is important in environmental and biological sciences for toxic benzenethiols and biologically active thiols detection (Wang et al., 2012).
Propriétés
IUPAC Name |
4-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3S/c1-2-3-9-17(14-8-10-21(19,20)11-14)15(18)12-4-6-13(16)7-5-12/h4-7,14H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXPMSSDIKDNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

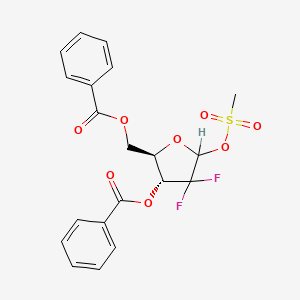
![4-phenyl-5-(1-{[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2533071.png)
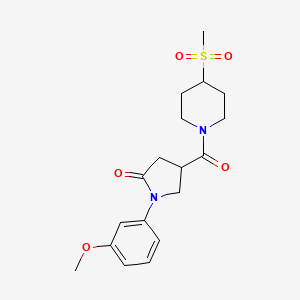
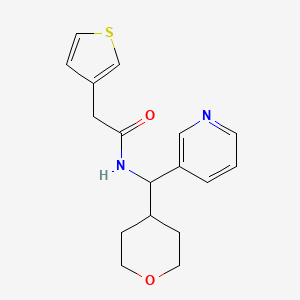


![4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2533079.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2533080.png)
![Furan-3-yl-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2533081.png)
![3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533082.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2533085.png)
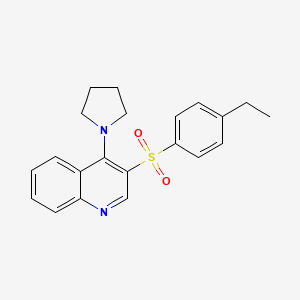
![4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2533088.png)
